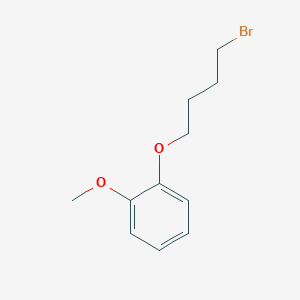

1-(4-Bromobutoxy)-2-methoxybenzene

Description

BenchChem offers high-quality 1-(4-Bromobutoxy)-2-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromobutoxy)-2-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromobutoxy)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-13-10-6-2-3-7-11(10)14-9-5-4-8-12/h2-3,6-7H,4-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOIPLXRAWCRMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402203 | |

| Record name | 1-(4-bromobutoxy)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3257-51-0 | |

| Record name | 1-(4-Bromobutoxy)-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3257-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-bromobutoxy)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Bromobutoxy)-2-methoxybenzene for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(4-Bromobutoxy)-2-methoxybenzene. This bifunctional molecule, featuring a terminal alkyl bromide and a methoxy-substituted aromatic ether, serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry. This document details a robust synthetic protocol, analyzes its key chemical characteristics through a summary of its physicochemical and spectroscopic data, and explores its reactivity, underscoring its utility as a flexible building block in drug discovery and development.

Introduction

1-(4-Bromobutoxy)-2-methoxybenzene, also known as 2-(4-bromobutoxy)anisole, is a valuable reagent in organic synthesis. Its structure incorporates two key reactive functionalities: a bromoalkane and a guaiacol (2-methoxyphenol) ether moiety. The terminal bromine atom provides a reactive site for nucleophilic substitution, enabling the introduction of the 2-methoxyphenoxybutyl group into a variety of molecular scaffolds. The methoxy group on the aromatic ring influences its electronic properties and can direct further electrophilic aromatic substitution reactions. This unique combination of features makes it a useful intermediate in the synthesis of biologically active molecules and other functional organic materials. This guide aims to provide a detailed technical resource for researchers utilizing this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use in synthesis. The key properties of 1-(4-Bromobutoxy)-2-methoxybenzene are summarized below.

| Property | Value | Source |

| CAS Number | 3257-51-0 | [1] |

| Molecular Formula | C₁₁H₁₅BrO₂ | [1] |

| Molecular Weight | 259.14 g/mol | [1] |

| Boiling Point | 118-124 °C at 0.35 mmHg | ChemicalBook |

| Density | 1.294 g/cm³ | ChemNet |

Note: Physical properties can vary slightly depending on the source and purity.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the guaiacol unit, the methoxy group, and the four methylene groups of the butoxy chain. The aromatic protons will appear in the aromatic region (typically δ 6.8-7.2 ppm), with splitting patterns indicative of their ortho, meta, and para relationships. The methoxy protons will present as a sharp singlet around δ 3.8 ppm. The methylene protons of the butoxy chain will appear as multiplets in the upfield region, with the protons adjacent to the oxygen and bromine atoms being the most deshielded.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the downfield region (δ 110-160 ppm). The methoxy carbon will appear around δ 55 ppm. The carbons of the butoxy chain will have distinct chemical shifts, with the carbon attached to the bromine being the most downfield of the aliphatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include C-H stretching vibrations for the aromatic and aliphatic portions, C-O-C stretching for the ether linkages, and a C-Br stretching vibration in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns will likely involve cleavage of the butoxy chain and the ether bond.

Synthesis of 1-(4-Bromobutoxy)-2-methoxybenzene

The most common and efficient method for the synthesis of 1-(4-Bromobutoxy)-2-methoxybenzene is through a Williamson ether synthesis . This reaction involves the O-alkylation of guaiacol (2-methoxyphenol) with an excess of 1,4-dibromobutane in the presence of a base.[2][3]

Reaction Principle

The Williamson ether synthesis is a classic Sₙ2 reaction where an alkoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide to form an ether.[4] In this specific synthesis, the phenolic hydroxyl group of guaiacol is deprotonated by a base to form the more nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic carbon atoms of 1,4-dibromobutane, displacing a bromide ion to form the desired product. Using an excess of 1,4-dibromobutane is crucial to minimize the formation of the symmetrical diether byproduct, 1,4-bis(2-methoxyphenoxy)butane.

Caption: General workflow for the synthesis of 1-(4-Bromobutoxy)-2-methoxybenzene.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of a bromobutoxy-substituted aromatic compound.[3]

Materials:

-

Guaiacol (2-methoxyphenol)

-

1,4-Dibromobutane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add guaiacol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone to create a stirrable suspension.

-

Addition of Alkylating Agent: Add an excess of 1,4-dibromobutane (3.0-5.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with acetone.

-

Combine the filtrate and the washings and concentrate under reduced pressure to remove the acetone.

-

The resulting residue will contain the desired product and excess 1,4-dibromobutane.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes or dichloromethane.

-

Collect the fractions containing the desired product (monitor by TLC).

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield 1-(4-Bromobutoxy)-2-methoxybenzene as an oil or a low-melting solid.

-

Reactivity and Applications in Drug Discovery

The synthetic utility of 1-(4-Bromobutoxy)-2-methoxybenzene stems from the reactivity of its terminal bromine atom, which readily participates in nucleophilic substitution reactions. This allows for its use as a linker or building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Key Reactions

The primary reaction of 1-(4-Bromobutoxy)-2-methoxybenzene is the substitution of the bromine atom by a variety of nucleophiles. This allows for the formation of new carbon-heteroatom or carbon-carbon bonds.

Caption: General reactivity of 1-(4-Bromobutoxy)-2-methoxybenzene.

Common nucleophiles that can be employed include:

-

Amines (Primary and Secondary): Reaction with amines leads to the formation of the corresponding secondary or tertiary amines. This is a fundamental transformation in the synthesis of many nitrogen-containing bioactive molecules.

-

Phenols and Alcohols: Alkylation of other phenols or alcohols with 1-(4-Bromobutoxy)-2-methoxybenzene results in the formation of diaryl or alkyl aryl ethers.

-

Thiols: Reaction with thiols provides the corresponding thioethers.

Application as a Drug Intermediate

While direct, published syntheses explicitly starting from 1-(4-Bromobutoxy)-2-methoxybenzene can be proprietary, its structural motif is present in several complex drug molecules. It is a key intermediate in the synthesis of certain antipsychotic drugs, such as Cariprazine .[5][6][7] In the synthesis of such molecules, the 2-methoxyphenoxybutyl moiety is often introduced by reacting a nucleophilic core with a 4-(2-methoxyphenoxy)butyl halide, for which 1-(4-Bromobutoxy)-2-methoxybenzene is a prime precursor. The butoxy chain acts as a flexible linker to connect the aromatic pharmacophore to another part of the drug molecule, influencing its binding affinity and pharmacokinetic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-(4-Bromobutoxy)-2-methoxybenzene.

-

Hazard Statements: It is classified as an irritant. It may cause skin and serious eye irritation.[1]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Conclusion

1-(4-Bromobutoxy)-2-methoxybenzene is a synthetically valuable bifunctional molecule that serves as a versatile building block in organic synthesis. Its straightforward preparation via the Williamson ether synthesis and the predictable reactivity of its terminal alkyl bromide make it an attractive intermediate for the construction of complex molecular architectures. Its role as a precursor to key fragments in active pharmaceutical ingredients underscores its importance in drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective application.

References

-

PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

- University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis. Retrieved January 25, 2026, from a generic university lab manual source.

- Google Patents. (n.d.). CN112939747B - Preparation method of guaiacol.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 25, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-bromobutoxy)-N-(1H-indol-4-yl)benzamide. Retrieved January 25, 2026, from [Link]

-

MDPI. (n.d.). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Retrieved January 25, 2026, from [Link]

- ResearchGate. (n.d.). The synthesis of the key intermediate of cariprazine a Retrosynthetic....

-

idUS - Depósito de Investigación de la Universidad de Sevilla. (2023, June 10). Guaiacol hydrotreatment in an integrated APR-HDO process.... Retrieved January 25, 2026, from [Link]

- Beilstein Journals. (n.d.). Supplementary Information.

-

WIPO Patentscope. (2018, January 11). WO/2018/007986 INDUSTRIAL PROCESS FOR THE PREPARATION OF CARIPRAZINE. Retrieved January 25, 2026, from [Link]

- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved January 25, 2026, from a general article on the Williamson Ether Synthesis.

-

MDPI. (2024, April 15). Azobenzene-Based Linker Strategy for Selective Activation of Antibody-Drug Conjugates. Retrieved January 25, 2026, from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information for....

- ResearchGate. (n.d.). Guaiacol hydrodeoxygenation kinetics with catalyst deactivation taken into consideration.

- Google Patents. (n.d.). WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripiprazole.

- Google Patents. (n.d.). DE2919234A1 - 4-Bromo-anisole prodn. from anisole - by reaction with bromine dissolved in aq. hydrobromic acid.

- ResearchGate. (n.d.). Synthetic approaches to produce the key intermediate of cariprazine,....

-

Eureka | Patsnap. (n.d.). Preparation method of cariprazine intermediate. Retrieved January 25, 2026, from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-methoxy-4-methyl-. Retrieved January 25, 2026, from [Link]

-

Ingenta Connect. (2022, January 1). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Retrieved January 25, 2026, from [Link]

Sources

- 1. 1-(4-BROMOBUTOXY)-2-METHOXY-BENZENE | 3257-51-0 [chemicalbook.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. prepchem.com [prepchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Com...: Ingenta Connect [ingentaconnect.com]

An In-Depth Technical Guide to 1-(4-Bromobutoxy)-2-methoxybenzene (CAS 3257-51-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromobutoxy)-2-methoxybenzene (CAS 3257-51-0), a bifunctional aromatic ether of significant interest in synthetic organic chemistry and pharmaceutical development. Derived from the biomass platform chemical guaiacol, this compound serves as a versatile building block, most notably as a key intermediate in the synthesis of the non-selective β/α₁-blocker, Carvedilol. This document details its chemical and physical properties, provides a validated synthesis protocol with mechanistic insights, outlines methods for purification and characterization, discusses its strategic applications, and summarizes essential safety and handling information.

Chemical Identity and Physicochemical Properties

1-(4-Bromobutoxy)-2-methoxybenzene is a derivative of guaiacol (2-methoxyphenol), featuring a four-carbon aliphatic chain terminated by a bromine atom. This unique structure provides two distinct reactive sites: the aromatic ring, which can undergo electrophilic substitution, and the terminal alkyl bromide, which is susceptible to nucleophilic substitution.

| Property | Value | Source(s) |

| CAS Number | 3257-51-0 | [1] |

| Molecular Formula | C₁₁H₁₅BrO₂ | [1] |

| Molecular Weight | 259.14 g/mol | [1] |

| IUPAC Name | 1-(4-bromobutoxy)-2-methoxybenzene | |

| Synonyms | Benzene, 1-(4-bromobutoxy)-2-methoxy- | [2] |

| Appearance | Data not available; likely a liquid or low-melting solid | |

| Boiling Point | 118-124 °C at 0.35 mmHg | [2] |

| Density | ~1.294 g/cm³ (Predicted) |

Synthesis: The Williamson Etherification of Guaiacol

The most direct and widely employed method for the synthesis of 1-(4-Bromobutoxy)-2-methoxybenzene is the Williamson ether synthesis. This robust and high-yielding reaction involves the O-alkylation of a phenoxide with a primary alkyl halide.[3]

Reaction Mechanism

The synthesis proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[3]

-

Deprotonation: The phenolic hydroxyl group of guaiacol is deprotonated by a strong base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic sodium or potassium guaiacolate (phenoxide).

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine in 1,4-dibromobutane.

-

Displacement: The attack occurs from the backside of the C-Br bond, leading to the displacement of the bromide leaving group and the formation of the new C-O ether bond.

The use of a large excess of 1,4-dibromobutane is crucial to minimize the formation of the symmetrical diether byproduct, 1,4-bis(2-methoxyphenoxy)butane.

Caption: Mechanism of Williamson Ether Synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Williamson ether synthesis methodologies and should be adapted and optimized by the end-user.[1][4]

Materials:

-

Guaiacol (1.0 eq)

-

1,4-Dibromobutane (5.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add guaiacol (1.0 eq) and anhydrous acetone or DMF.

-

Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

Alkyl Halide Addition: Add 1,4-dibromobutane (5.0 eq) to the stirring suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Redissolve the resulting crude oil in dichloromethane.

-

Wash the organic layer sequentially with 1M NaOH (to remove unreacted guaiacol), water, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 1-(4-Bromobutoxy)-2-methoxybenzene.

Caption: General workflow for the synthesis of the title compound.

Characterization and Purity Analysis

The structural integrity and purity of synthesized 1-(4-Bromobutoxy)-2-methoxybenzene must be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons (Ar-H): Multiplet around δ 6.8-7.0 ppm (4H).Ether Methylene (Ar-O-CH₂): Triplet around δ 4.0 ppm (2H).Methoxy (O-CH₃): Singlet around δ 3.8 ppm (3H).Brominated Methylene (CH₂-Br): Triplet around δ 3.4 ppm (2H).Aliphatic Methylene (-CH₂-CH₂-): Two multiplets around δ 1.8-2.1 ppm (4H).[5][6] |

| ¹³C NMR | Aromatic Carbons (Ar-C): Peaks in the δ 110-150 ppm region. The two oxygen-bearing carbons (C-O-Ar and C-OCH₃) will be the most downfield.Methoxy Carbon (-OCH₃): Peak around δ 55-56 ppm.Ether Methylene (Ar-O-CH₂): Peak around δ 67-68 ppm.Brominated Methylene (-CH₂-Br): Peak around δ 33-34 ppm.Aliphatic Methylene (-CH₂-CH₂-): Two peaks in the δ 28-30 ppm region.[7][8] |

| FTIR (cm⁻¹) | C-H stretch (aromatic): ~3050-3000.C-H stretch (aliphatic): ~2950-2850.C=C stretch (aromatic): ~1600, 1500.C-O-C stretch (aryl-alkyl ether): Strong, broad peak ~1250 (asymmetric) and ~1040 (symmetric).C-Br stretch: ~650-550.[9] |

| Mass Spec. (EI) | Molecular Ion (M⁺): A characteristic pair of peaks at m/z 258 and 260, in an approximate 1:1 ratio, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[10][11]Key Fragments: Loss of the butoxy chain leading to the guaiacol radical cation (m/z 124), cleavage of the C-Br bond leading to a fragment at m/z 179, and fragmentation of the butyl chain. |

Applications in Drug Discovery and Development

The dual functionality of 1-(4-Bromobutoxy)-2-methoxybenzene makes it a highly valuable intermediate in multi-step organic synthesis, particularly in the pharmaceutical industry.

Key Intermediate for Carvedilol Synthesis

The most prominent application of this compound is in the synthesis of Carvedilol, a third-generation β-blocker used to treat heart failure and high blood pressure.[12][13] Carvedilol's structure features a carbazole core linked to a side chain containing a secondary amine and a 2-methoxyphenoxy group.

The synthesis of Carvedilol typically involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with an amine-containing side chain.[14] This side chain, 2-(2-methoxyphenoxy)ethanamine, is often prepared from 1-(4-Bromobutoxy)-2-methoxybenzene, although alternative routes exist. A more direct application involves first synthesizing a longer side chain from guaiacol and then coupling it to the carbazole moiety. In one synthetic approach, the bromobutyl group of the title compound is converted to an amino group, which then acts as the nucleophile to open the epoxide ring of the carbazole intermediate.[15][16]

Caption: Role as a precursor in the synthesis of Carvedilol analogues.

Building Block for Novel Therapeutics

The guaiacol motif is present in numerous biologically active compounds. The 4-bromobutoxy chain provides a flexible linker of defined length, allowing medicinal chemists to connect this important pharmacophore to other molecular fragments. The terminal bromide can be readily converted into a variety of other functional groups (amines, azides, thiols, nitriles, etc.), enabling its use in the construction of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Safety and Handling

1-(4-Bromobutoxy)-2-methoxybenzene is classified as an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any vapors. Avoid contact with skin, eyes, and clothing.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion/Inhalation: Move to fresh air. Seek medical attention if you feel unwell.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

Conclusion

1-(4-Bromobutoxy)-2-methoxybenzene is a strategically important chemical intermediate with significant value for drug discovery and organic synthesis. Its straightforward preparation via the Williamson ether synthesis from readily available guaiacol, combined with its bifunctional nature, makes it an attractive building block. Its established role in the synthesis of the blockbuster drug Carvedilol underscores its industrial relevance. For research and development professionals, this compound offers a reliable and versatile scaffold for the creation of novel and complex molecular architectures.

References

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

ACS Publications. (2019). Design, Synthesis, and Biological Evaluation of a New Series of Carvedilol Derivatives That Protect Sensory Hair Cells from Aminoglycoside-Induced Damage by Blocking the Mechanoelectrical Transducer Channel. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of NMOBA. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of carvedilol.

-

Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis and Characterization of Carvedilol-Etched Halloysite Nanotubes Composites with Enhanced Drug Solubility and Dissolution Rate. Retrieved from [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1-bromobutane. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Facile Synthesis of Carvedilol from Correspo. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene. Retrieved from [Link]

Sources

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. 1-(4-BROMOBUTOXY)-2-METHOXY-BENZENE | 3257-51-0 [chemicalbook.com]

- 3. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1-ALLYLOXY-2-METHOXY-BENZENE(4125-43-3) 13C NMR [m.chemicalbook.com]

- 8. C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of p-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Synthesis and Characterization of Carvedilol-Etched Halloysite Nanotubes Composites with Enhanced Drug Solubility and Dissolution Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EP1741700B1 - Process for the preparation of carvedilol - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Synthesis of 1-(4-Bromobutoxy)-2-methoxybenzene from Guaiacol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview for the synthesis of 1-(4-bromobutoxy)-2-methoxybenzene, a valuable building block in organic synthesis, from readily available starting materials. The core of this process lies in the robust and versatile Williamson ether synthesis, a cornerstone of organic chemistry. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and outline the necessary characterization to ensure the purity and identity of the final product.

Introduction: The Significance of 1-(4-Bromobutoxy)-2-methoxybenzene

1-(4-Bromobutoxy)-2-methoxybenzene serves as a key intermediate in the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry. The presence of a terminal bromide offers a reactive handle for subsequent nucleophilic substitution or cross-coupling reactions, while the methoxy-substituted aromatic ring can be further functionalized. This bifunctional nature makes it an attractive precursor for the development of novel pharmaceutical agents and other functional materials.

The Underlying Chemistry: A Mechanistic Look at the Williamson Ether Synthesis

The synthesis of 1-(4-bromobutoxy)-2-methoxybenzene from guaiacol and 1,4-dibromobutane is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The key steps are:

-

Deprotonation of Guaiacol: In the presence of a suitable base, the acidic phenolic proton of guaiacol is abstracted to form a potent nucleophile, the guaiacolate anion. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions.

-

Nucleophilic Attack: The newly formed guaiacolate anion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,4-dibromobutane. This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral.[1]

-

Displacement of the Leaving Group: As the new carbon-oxygen bond forms, the bromide ion is displaced as a leaving group, resulting in the formation of the desired ether, 1-(4-bromobutoxy)-2-methoxybenzene.

To favor the desired monosubstitution product and minimize the formation of the bis-ether byproduct, an excess of 1,4-dibromobutane is typically employed.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with clear steps and justifications for the chosen reagents and conditions.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Guaiacol | C₇H₈O₂ | 124.14 | 5.0 g | 40.3 |

| 1,4-Dibromobutane | C₄H₈Br₂ | 215.91 | 17.4 g (8.1 mL) | 80.6 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 8.3 g | 60.0 |

| Acetone | C₃H₆O | 58.08 | 100 mL | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |

Reaction Setup and Procedure

-

Reaction Assembly: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add guaiacol (5.0 g, 40.3 mmol), potassium carbonate (8.3 g, 60.0 mmol), and acetone (100 mL).

-

Addition of Alkylating Agent: While stirring the mixture, add 1,4-dibromobutane (8.1 mL, 80.6 mmol) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and rinse it with a small amount of acetone.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the resulting residue in dichloromethane (100 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 1-(4-bromobutoxy)-2-methoxybenzene as a colorless oil.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of 1-(4-bromobutoxy)-2-methoxybenzene.

Characterization and Data Analysis

To confirm the successful synthesis of 1-(4-bromobutoxy)-2-methoxybenzene, a combination of spectroscopic techniques should be employed.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₅BrO₂ |

| Molecular Weight | 259.14 g/mol [2] |

| Appearance | Colorless oil |

| Boiling Point | 316.4 °C at 760 mmHg[1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz): δ 6.95-6.85 (m, 4H, Ar-H), 4.05 (t, J = 6.0 Hz, 2H, O-CH₂), 3.85 (s, 3H, O-CH₃), 3.50 (t, J = 6.4 Hz, 2H, CH₂-Br), 2.10-2.00 (m, 2H, O-CH₂-CH₂), 1.95-1.85 (m, 2H, CH₂-CH₂-Br).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

¹³C NMR (CDCl₃, 100 MHz): δ 149.7, 148.2, 121.3, 120.8, 113.9, 112.0, 67.5, 55.8, 33.5, 29.5, 27.9.

Note: The provided NMR data is predicted and should be confirmed by experimental analysis of the synthesized compound.

Safety Considerations

-

Guaiacol: Toxic and should be handled with caution.

-

1,4-Dibromobutane: A lachrymator and should be handled in a well-ventilated fume hood.

-

Potassium Carbonate: An irritant.

-

Organic Solvents (Acetone, Dichloromethane): Flammable and volatile.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing this synthesis.

Conclusion

The synthesis of 1-(4-bromobutoxy)-2-methoxybenzene from guaiacol via the Williamson ether synthesis is a reliable and straightforward procedure for obtaining this valuable synthetic intermediate. By following the detailed protocol and employing the appropriate characterization techniques, researchers can confidently produce and verify the identity and purity of the target compound, paving the way for its application in further synthetic endeavors.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]

Sources

Physical properties of 1-(4-Bromobutoxy)-2-methoxybenzene (boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused examination of the key physical properties of 1-(4-Bromobutoxy)-2-methoxybenzene (CAS No. 3257-51-0), a compound of interest in synthetic organic chemistry and drug discovery. The document synthesizes available data on its boiling point and solubility, presenting it in a manner that is both accessible and directly applicable to laboratory and research settings. The causality behind these properties is explored through an analysis of the compound's molecular structure.

Introduction: Understanding the Molecule

1-(4-Bromobutoxy)-2-methoxybenzene is a bifunctional organic molecule featuring a guaiacol (2-methoxyphenol) core ether-linked to a brominated butyl chain. This unique combination of an aromatic ether and a terminal alkyl bromide makes it a valuable intermediate for introducing the guaiacol moiety into larger molecular scaffolds through nucleophilic substitution reactions. An understanding of its physical properties is paramount for its effective handling, purification, and application in multi-step syntheses.

The molecular structure dictates the physical behavior of the compound. The aromatic ring and methoxy group introduce some polarity, while the butoxy chain and terminal bromine atom contribute to its nonpolar character and molecular weight.

Caption: 2D Structure of 1-(4-Bromobutoxy)-2-methoxybenzene

Core Physical Properties

The physical state and behavior of 1-(4-Bromobutoxy)-2-methoxybenzene under various conditions are critical for its practical application. The following table summarizes its key quantitative physical properties.

| Property | Value | Conditions | Source |

| Molecular Formula | C₁₁H₁₅BrO₂ | - | [1][2] |

| Molecular Weight | 259.14 g/mol | - | [1][2] |

| Boiling Point | 118-124 °C | at 0.35 mmHg | [1] |

| 316.4 °C | at 760 mmHg | [3] | |

| Density (Predicted) | 1.294 g/cm³ | - | [3] |

| Flash Point | 133.1 °C | - | [3] |

In-Depth Analysis of Boiling Point

The boiling point of a substance is a critical parameter for its purification, particularly through distillation. For 1-(4-Bromobutoxy)-2-methoxybenzene, two distinct boiling points are reported, which underscores the profound impact of pressure on this physical property.

-

At Reduced Pressure (Vacuum Distillation): The boiling point is reported as 118-124 °C at a pressure of 0.35 mmHg.[1] This is a crucial piece of data for synthetic chemists, as many organic compounds, especially those with higher molecular weights or functional groups susceptible to decomposition at high temperatures, are purified under vacuum. The lower temperature required for distillation under reduced pressure minimizes the risk of thermal degradation, ensuring a higher yield and purity of the final product.

-

At Atmospheric Pressure: The boiling point at standard atmospheric pressure (760 mmHg) is 316.4 °C.[3] This high boiling point is expected given the compound's molecular weight of 259.14 g/mol and the presence of polar ether linkages which contribute to intermolecular dipole-dipole interactions.

Experimental Workflow: Vacuum Distillation

The significant difference between the atmospheric and reduced pressure boiling points necessitates vacuum distillation for laboratory-scale purification.

Caption: A generalized workflow for the vacuum distillation of a high-boiling point liquid.

Solubility Profile: A Qualitative Assessment

-

Aqueous Solubility: The molecule possesses two ether oxygen atoms capable of acting as hydrogen bond acceptors. However, the dominant features are the nonpolar benzene ring and the four-carbon alkyl chain, which confer a significant hydrophobic character. Therefore, 1-(4-Bromobutoxy)-2-methoxybenzene is expected to have very limited solubility in water .

-

Organic Solvent Solubility: The compound's overall nonpolar nature suggests it will be readily soluble in a wide range of common organic solvents . This includes, but is not limited to:

-

Nonpolar aprotic solvents: Toluene, hexanes, diethyl ether

-

Polar aprotic solvents: Tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate

-

Polar protic solvents: A related compound, 2-Bromoanisole, is described as being moderately soluble in solvents like ethanol.[4] It is reasonable to expect a similar or greater solubility for 1-(4-Bromobutoxy)-2-methoxybenzene in such solvents.

-

This solubility profile is advantageous for its use in organic synthesis, as it allows for a wide choice of reaction media and facilitates extraction and purification processes.

Conclusion

The physical properties of 1-(4-Bromobutoxy)-2-methoxybenzene are well-defined by its molecular structure. Its high boiling point at atmospheric pressure necessitates purification by vacuum distillation, a standard and crucial technique in synthetic chemistry. Its expected broad solubility in organic solvents and poor solubility in water make it a versatile and easily handled intermediate for drug development and materials science applications. The data presented in this guide serves as a foundational resource for researchers, enabling informed decisions in experimental design and execution.

References

-

LookChem. CAS No.3257-51-0,1-(4-BROMOBUTOXY)-2-METHOXY-BENZENE Suppliers. Available at: [Link]

Sources

1-(4-Bromobutoxy)-2-methoxybenzene: A Comprehensive Technical Guide for Chemical Synthesis Professionals

Foreword: Unveiling the Potential of a Versatile Intermediate

In the landscape of modern organic synthesis, the strategic selection of chemical intermediates is paramount to the efficient and successful construction of complex molecular architectures. 1-(4-Bromobutoxy)-2-methoxybenzene emerges as a key building block, particularly in the realms of pharmaceutical and materials science research. Its unique bifunctional nature, possessing both a reactive alkyl bromide and a sterically influencing methoxy-substituted aromatic ring, offers a versatile platform for a variety of chemical transformations. This guide provides an in-depth exploration of 1-(4-Bromobutoxy)-2-methoxybenzene, from its fundamental properties and synthesis to its reactivity and potential applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

A thorough understanding of a chemical's properties is the bedrock of its effective application. 1-(4-Bromobutoxy)-2-methoxybenzene is a colorless to pale yellow liquid with a characteristic aromatic odor. Its key physicochemical properties are summarized in the table below, providing essential data for reaction planning and safety assessments.

| Property | Value | Source |

| CAS Number | 3257-51-0 | [1] |

| Molecular Formula | C₁₁H₁₅BrO₂ | [1] |

| Molecular Weight | 259.14 g/mol | [1] |

| Boiling Point | 118-124 °C at 0.35 mmHg | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); insoluble in water. |

Synthesis of 1-(4-Bromobutoxy)-2-methoxybenzene: The Williamson Ether Synthesis

The most common and efficient method for the preparation of 1-(4-Bromobutoxy)-2-methoxybenzene is the Williamson ether synthesis.[2] This venerable yet highly reliable SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[2] In this specific synthesis, guaiacol (2-methoxyphenol) is deprotonated to form the corresponding phenoxide, which then reacts with an excess of 1,4-dibromobutane.

Mechanistic Rationale

The causality behind the experimental choices in this synthesis is rooted in the principles of nucleophilicity and electrophilicity.

-

Nucleophile Generation: Guaiacol, a weak acid, is deprotonated by a suitable base (e.g., sodium hydroxide, potassium carbonate) to generate the more potent nucleophile, the 2-methoxyphenoxide ion. The methoxy group at the ortho position exerts a modest electron-donating effect through resonance, slightly enhancing the nucleophilicity of the phenoxide oxygen.

-

Electrophile Selection: 1,4-dibromobutane serves as the electrophile. The bromine atoms are good leaving groups, and the primary carbons to which they are attached are sterically unhindered, favoring an SN2 pathway.[3] Using a significant excess of 1,4-dibromobutane is crucial to minimize the formation of the bis-ether byproduct where a second molecule of guaiacol reacts at the other end of the butane chain.

Caption: Williamson Ether Synthesis of 1-(4-Bromobutoxy)-2-methoxybenzene.

Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

-

Guaiacol (2-methoxyphenol)

-

1,4-Dibromobutane

-

Sodium hydroxide (or potassium carbonate)

-

Acetone (or other suitable polar aprotic solvent)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guaiacol (1.0 eq) and a suitable base (e.g., sodium hydroxide, 1.1 eq) in a polar aprotic solvent like acetone.

-

Nucleophile Formation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Addition of Electrophile: Add 1,4-dibromobutane (a significant excess, e.g., 5-10 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure 1-(4-Bromobutoxy)-2-methoxybenzene.

Reactivity and Synthetic Applications

The synthetic utility of 1-(4-Bromobutoxy)-2-methoxybenzene stems from the reactivity of the terminal bromine atom in the butoxy chain, which is an excellent electrophilic site for nucleophilic substitution reactions.

Reactions with Nucleophiles

The primary carbon bearing the bromine atom is readily attacked by a wide range of nucleophiles, making this intermediate a valuable tool for introducing the 2-methoxy-phenoxybutyl moiety into various molecular scaffolds.

-

N-Alkylation: Amines, both primary and secondary, readily displace the bromide to form the corresponding N-alkylated products. This reaction is fundamental in the synthesis of many pharmaceutical compounds.

-

O-Alkylation: Alcohols and phenols can be deprotonated to their corresponding alkoxides or phenoxides and subsequently react to form ethers.

-

S-Alkylation: Thiols are excellent nucleophiles and react efficiently to form thioethers.[4]

-

C-Alkylation: Carbanions, such as those derived from malonic esters or other activated methylene compounds, can be used to form new carbon-carbon bonds.

Caption: Reactivity of 1-(4-Bromobutoxy)-2-methoxybenzene with various nucleophiles.

Application in the Synthesis of Pharmaceutical Analogues

While direct, large-scale applications in blockbuster drugs are not prominently documented, the utility of 1-(4-Bromobutoxy)-2-methoxybenzene as an intermediate is evident in the synthesis of analogues of important pharmaceuticals.

-

Carvedilol Analogues: Carvedilol is a non-selective beta-blocker and alpha-1 blocker used to treat heart failure and high blood pressure.[5][6] The synthesis of Carvedilol involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine.[7] By analogy, 1-(4-Bromobutoxy)-2-methoxybenzene can be used to synthesize Carvedilol analogues with a longer, more flexible linker between the carbazole and the methoxyphenoxy moieties, which could modulate the pharmacological properties of the resulting compound.[8][9]

-

Itraconazole Analogues: Itraconazole is a broad-spectrum triazole antifungal agent.[10][11][12] Its complex structure includes a piperazine ring connected to a dichlorophenyl group and a triazolone moiety. The synthesis of Itraconazole and its analogues often involves the alkylation of a piperazine nitrogen.[13] 1-(4-Bromobutoxy)-2-methoxybenzene can serve as an alkylating agent to introduce the 2-methoxyphenoxybutyl group onto a piperazine core, leading to the formation of novel Itraconazole analogues for antifungal screening.

Characterization and Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.9-7.1 | m | 4H | Aromatic protons |

| ~4.0 | t | 2H | -O-CH₂- |

| ~3.8 | s | 3H | -O-CH₃ |

| ~3.5 | t | 2H | -CH₂-Br |

| ~2.0 | m | 4H | -CH₂-CH₂- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | Aromatic C-O |

| ~145-150 | Aromatic C-OCH₃ |

| ~110-125 | Aromatic C-H |

| ~67 | -O-CH₂- |

| ~55 | -O-CH₃ |

| ~33 | -CH₂-Br |

| ~28-30 | -CH₂-CH₂- |

IR (Infrared) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3100 | Aromatic C-H stretch |

| ~2850-3000 | Aliphatic C-H stretch |

| ~1500-1600 | Aromatic C=C stretch |

| ~1250 | Aryl-O-C stretch (asymmetric) |

| ~1030 | Aryl-O-C stretch (symmetric) |

| ~600-700 | C-Br stretch |

Mass Spectrometry (MS):

The mass spectrum would be expected to show the molecular ion peaks corresponding to the bromine isotopes ([M]⁺ and [M+2]⁺) in an approximately 1:1 ratio. Common fragmentation patterns would involve the loss of the bromine atom and cleavage of the butoxy chain.

Safety and Handling

As a responsible scientist, adherence to strict safety protocols is non-negotiable. 1-(4-Bromobutoxy)-2-methoxybenzene is an irritant and should be handled with appropriate personal protective equipment (PPE).[20][21]

-

General Handling: Work in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.[20] Avoid inhalation of vapor or mist.

-

Personal Protective Equipment: Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For comprehensive safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[20][22][23][24]

Conclusion and Future Outlook

1-(4-Bromobutoxy)-2-methoxybenzene stands as a valuable and versatile intermediate in the synthetic chemist's toolbox. Its straightforward synthesis via the Williamson ether reaction and the predictable reactivity of its alkyl bromide moiety make it an attractive building block for the construction of complex molecules. While its application in the synthesis of pharmaceutical analogues is a promising area of research, its potential extends to materials science, where the introduction of the 2-methoxyphenoxybutyl group can be used to tune the properties of polymers and other functional materials. As the demand for novel and sophisticated molecules continues to grow, the strategic application of well-defined intermediates like 1-(4-Bromobutoxy)-2-methoxybenzene will undoubtedly play a crucial role in driving innovation across the chemical sciences.

References

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]

- Google Patents. (n.d.). KR100793693B1 - Improved Method of Making Itraconazole.

-

ACS Publications. (2019). Design, Synthesis, and Biological Evaluation of a New Series of Carvedilol Derivatives That Protect Sensory Hair Cells from Aminoglycoside-Induced Damage by Blocking the Mechanoelectrical Transducer Channel. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Bromobutoxy)-2-methylbenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Purple‐Light Promoted Thiol‐ene Reaction of Alkenes. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. Retrieved from [Link]

- Google Patents. (n.d.). EP1741700B1 - Process for the preparation of carvedilol.

-

YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]

- Unknown. (n.d.). 12. The Williamson Ether Synthesis.

- Google Patents. (n.d.). CN104774195A - Optically pure itraconazole key intermediate, synthetic method thereof ....

-

PubChem. (n.d.). 1-(2-Bromoethoxy)-4-methoxybenzene. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Facile Synthesis of Carvedilol from Correspo. Retrieved from [Link]

- Unknown. (n.d.). 1. Write a mechanism for the Williamson ether synthesis....

-

European Patent Office. (2015). ITRACONAZOLE ANALOGUES AND METHODS OF USE THEREOF - EP 3099679 B1. Retrieved from [Link]

-

Semantic Scholar. (2014). An efficient improved synthesis of carvedilol, via 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate intermediate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-methoxy-4-methyl-. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structure-Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

- Google Patents. (n.d.). CN101391994B - Synthetic method of itraconazole key intermediate triazole compounds.

-

NIST WebBook. (n.d.). Benzene, 1-ethenyl-4-methoxy-. Retrieved from [Link]

Sources

- 1. 1-(4-BROMOBUTOXY)-2-METHOXY-BENZENE | 3257-51-0 [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. jocpr.com [jocpr.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. EP1741700B1 - Process for the preparation of carvedilol - Google Patents [patents.google.com]

- 10. KR100793693B1 - Improved Method of Making Itraconazole - Google Patents [patents.google.com]

- 11. CN104774195A - Optically pure itraconazole key intermediate, synthetic method thereof, and method for synthesizing optically pure itraconazole from the intermediate - Google Patents [patents.google.com]

- 12. CN101391994B - Synthetic method of itraconazole key intermediate triazole compounds - Google Patents [patents.google.com]

- 13. Structure-Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. rsc.org [rsc.org]

- 16. 1-ALLYLOXY-2-METHOXY-BENZENE(4125-43-3) 13C NMR [m.chemicalbook.com]

- 17. Benzene, 1-methoxy-4-methyl- [webbook.nist.gov]

- 18. Benzene, 1-ethenyl-4-methoxy- [webbook.nist.gov]

- 19. 1-Bromo-2,4-dimethoxybenzene(17715-69-4) 1H NMR spectrum [chemicalbook.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 22. fishersci.com [fishersci.com]

- 23. assets.thermofisher.com [assets.thermofisher.com]

- 24. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

1-(4-Bromobutoxy)-2-methoxybenzene molecular weight and formula

An In-depth Technical Guide: 1-(4-Bromobutoxy)-2-methoxybenzene

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromobutoxy)-2-methoxybenzene, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. This document elucidates the molecule's core physicochemical properties, provides a detailed and validated protocol for its synthesis via Williamson etherification, and explores its strategic utility as a bifunctional building block in medicinal chemistry. The causality behind experimental choices, safety protocols, and potential derivatization pathways are discussed to provide a holistic and actionable resource for laboratory application.

Core Molecular Profile

1-(4-Bromobutoxy)-2-methoxybenzene, also known as guaiacol butyl bromide ether, is a disubstituted aromatic compound. Its structure features a guaiacol (2-methoxyphenol) moiety linked to a brominated butyl chain via an ether bond. This configuration makes it a valuable bifunctional reagent: the guaiacol portion can serve as a pharmacophore or a structural scaffold, while the terminal alkyl bromide provides a reactive site for nucleophilic substitution, enabling its use as a versatile linker in the synthesis of more complex molecules.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₁H₁₅BrO₂ | [1][2] |

| Molecular Weight | 259.14 g/mol | [1][3] |

| CAS Number | 3257-51-0 | [1] |

| Appearance | Low-melting solid or viscous oil | [4] |

| Density | 1.294 g/cm³ | [3] |

| Boiling Point | 316.4 °C at 760 mmHg | [3] |

| Flash Point | 133.1 °C | [3] |

| Synonyms | Benzene, 1-(4-bromobutoxy)-2-methoxy-; Guaiacol 4-bromobutyl ether |[1] |

Synthesis and Mechanistic Insights

The most direct and reliable method for preparing 1-(4-Bromobutoxy)-2-methoxybenzene is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by a deprotonated alcohol (an alkoxide or, in this case, a phenoxide).

Principle and Causality

The synthesis proceeds by deprotonating the phenolic hydroxyl group of guaiacol (2-methoxyphenol) with a mild base to form the potassium guaiacolate salt. This phenoxide is a potent nucleophile that subsequently attacks one of the electrophilic carbon atoms of 1,4-dibromobutane.

Key Experimental Choices:

-

Reactants:

-

Guaiacol: The source of the 2-methoxyphenoxy group. Its phenolic proton is acidic enough (pKa ≈ 10) to be removed by a suitable base.

-

1,4-Dibromobutane: Serves as the four-carbon linker. A large excess is used to statistically favor mono-alkylation and minimize the formation of the bis-ether byproduct where a second guaiacol molecule reacts at the other end.

-

-

Base:

-

Potassium Carbonate (K₂CO₃): A moderately strong, inexpensive, and non-hygroscopic base. It is sufficient to deprotonate the phenol without causing unwanted side reactions like elimination, which could occur with stronger bases (e.g., NaH). Its heterogeneous nature in solvents like acetone allows for easy removal by filtration.

-

-

Solvent:

-

Acetone or Acetonitrile: Polar aprotic solvents are ideal for Sₙ2 reactions. They effectively solvate the potassium cation without hydrogen bonding to and deactivating the phenoxide nucleophile, thus accelerating the reaction rate. Their boiling points allow for reflux conditions at a moderate temperature, providing sufficient thermal energy without degrading the reactants.

-

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility.

Reagents:

-

Guaiacol (1.0 eq)

-

1,4-Dibromobutane (4.0 eq, large excess)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Acetone (anhydrous)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add guaiacol (1.0 eq) and anhydrous acetone.

-

Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the solution. The mixture will be a suspension.

-

Alkylation: Add 1,4-dibromobutane (4.0 eq) to the stirring suspension.

-

Reaction Execution: Heat the mixture to reflux (approx. 56 °C for acetone) and maintain under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the guaiacol spot indicates reaction completion.

-

Workup - Quenching and Filtration: Allow the reaction mixture to cool to room temperature. Filter the solid K₂CO₃ and KBr byproduct and wash the solid cake with a small amount of acetone.

-

Workup - Solvent Removal: Combine the filtrates and remove the acetone and excess 1,4-dibromobutane under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted guaiacol), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield 1-(4-Bromobutoxy)-2-methoxybenzene as a pure product.

Synthesis Workflow Visualization

Caption: Williamson Ether Synthesis Workflow for 1-(4-Bromobutoxy)-2-methoxybenzene.

Applications in Drug Development and Chemical Synthesis

The primary value of 1-(4-Bromobutoxy)-2-methoxybenzene is not as a final product but as a versatile chemical intermediate. Its bifunctional nature allows for the strategic introduction of the guaiacol-butoxy moiety into target molecules.

Role as a Versatile Chemical Intermediate

The terminal bromide is an excellent leaving group, making the molecule an ideal substrate for Sₙ2 reactions with a wide range of nucleophiles. This allows for the covalent attachment of the 2-methoxyphenoxybutyl group to various scaffolds.

-

Nitrogen Nucleophiles (Amines): Reaction with primary or secondary amines yields secondary or tertiary amine derivatives, respectively. This is a common strategy for building ligands for G-protein coupled receptors (GPCRs) or ion channels.

-

Oxygen Nucleophiles (Alcohols/Phenols): Reaction with other alcohols or phenols can create complex poly-ether structures.

-

Sulfur Nucleophiles (Thiols): Reaction with thiols produces thioethers (sulfides), a functional group present in various bioactive compounds.

Guaiacol itself is a known expectorant and antiseptic, and its derivatives are often explored for their antioxidant and anti-inflammatory properties.[4][5] Incorporating this moiety can modulate a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as increasing lipophilicity or introducing a site for metabolic O-demethylation.

Logical Workflow for Derivatization

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 1-(4-Bromobutoxy)-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(4-Bromobutoxy)-2-methoxybenzene, a key bifunctional building block utilized in organic synthesis, particularly within the pharmaceutical industry. As a Senior Application Scientist, this document is designed to deliver not only procedural steps but also the underlying scientific rationale to ensure both safety and experimental success.

Introduction: A Versatile Intermediate

1-(4-Bromobutoxy)-2-methoxybenzene (CAS No. 3257-51-0) is an aromatic ether derivative of guaiacol.[1] Its structure is characterized by a methoxy-substituted benzene ring linked to a brominated butyl chain via an ether bond. This dual functionality makes it a valuable reagent, acting as a bridge between aromatic and aliphatic moieties in the construction of more complex molecules. The guaiacol portion is a common motif in many natural products and serves as a robust starting point in chemical synthesis.[1] The terminal bromine on the alkyl chain provides a reactive site for nucleophilic substitution, making it an ideal intermediate for introducing a butoxy-linked aromatic group into a target molecule.

Physicochemical and Spectroscopic Data

A clear understanding of the physical and chemical properties of a reagent is fundamental to its safe handling and application.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BrO₂ | [2] |

| Molecular Weight | 259.14 g/mol | [2] |

| Appearance | Clear to slightly yellow liquid | [3] |

| Boiling Point | 316.4 °C at 760 mmHg | ChemNet |

| Density | 1.294 g/cm³ | ChemNet |

| Flash Point | 133.1 °C | ChemNet |

Hazard Identification and Risk Assessment

1-(4-Bromobutoxy)-2-methoxybenzene is classified as an irritant and requires careful handling to avoid exposure. The primary hazards are associated with skin and eye contact.

GHS Hazard Classification:

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with 1-(4-Bromobutoxy)-2-methoxybenzene.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation of any vapors.

-

Safety Stations: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 1-(4-Bromobutoxy)-2-methoxybenzene:

| Protection Type | Specification | Standard |

| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | EN 166 (EU) or NIOSH (US) approved. |

| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). | EU Directive 89/686/EEC and standard EN 374. |

| Body Protection | A lab coat and, if handling larger quantities, a chemical-resistant apron. | N/A |

| Respiratory Protection | Not typically required when used in a fume hood. In case of spills or inadequate ventilation, a respirator with an organic vapor cartridge is necessary. | NIOSH (US) or EN 143 (EU) approved. |

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Keep the container tightly closed when not in use.

Spill and Emergency Procedures

In the event of a spill or exposure, the following procedures should be followed immediately:

-

Spill:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Clean the spill area thoroughly with a suitable solvent.

-

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Chemical Reactivity and Incompatibilities

1-(4-Bromobutoxy)-2-methoxybenzene possesses two primary sites of reactivity: the aromatic ring and the alkyl bromide. The ether linkage is generally stable under common reaction conditions.

-

Nucleophilic Substitution: The terminal bromine atom is a good leaving group, making the compound susceptible to Sₙ2 reactions with a variety of nucleophiles. This is the most common transformation for this type of molecule in synthetic applications.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases. Strong bases can promote elimination reactions, while strong oxidizing agents can react with the aromatic ring and ether linkage.

Synthesis and Application in Drug Development

The primary route for the synthesis of 1-(4-Bromobutoxy)-2-methoxybenzene is the Williamson ether synthesis. This involves the deprotonation of guaiacol (2-methoxyphenol) with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, displacing the bromide from an excess of 1,4-dibromobutane.

Representative Synthesis Protocol: Williamson Ether Synthesis

-

To a solution of guaiacol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, Acetone), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Add 1,4-dibromobutane (3.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 1-(4-Bromobutoxy)-2-methoxybenzene.

Application in Pharmaceutical Synthesis: An Intermediate for Lurasidone

While 1-(4-Bromobutoxy)-2-methoxybenzene itself is not a therapeutic agent, its structural motif is a key component in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its derivative's use in the synthesis of the antipsychotic drug, Lurasidone. A key intermediate, 1-(4-bromobutoxy)-2-methoxy-5-(piperazine-1-carbonyl)-benzene, is synthesized and then further elaborated to form the final drug substance. This underscores the importance of 1-(4-Bromobutoxy)-2-methoxybenzene as a versatile building block in medicinal chemistry.

Disposal Considerations

Waste from 1-(4-Bromobutoxy)-2-methoxybenzene must be treated as hazardous.

-

Unused Product: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

-

Contaminated Materials: Any materials (e.g., gloves, absorbent paper) that have come into contact with the compound should be placed in a sealed, labeled container and disposed of as hazardous waste.

Conclusion

1-(4-Bromobutoxy)-2-methoxybenzene is a valuable and versatile chemical intermediate with clear applications in drug discovery and development. Its bifunctional nature allows for the strategic connection of aromatic and aliphatic fragments in complex molecule synthesis. However, its irritant properties necessitate strict adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment. By understanding its reactivity, handling requirements, and synthetic utility, researchers can safely and effectively leverage this compound in their scientific endeavors.

References

-

ResearchGate. Procedure for the Rapid Synthesis of the Monomer 1,4-Bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene. [Link]

-

Frontiers in Energy Research. Mechanisms and Trends of Guaiacol Hydrodeoxygenation on Transition Metal Catalysts. [Link]

-

PubMed. Toxicity of selected brominated aromatic compounds. [Link]

-

ResearchGate. Guaiacol hydrodeoxygenation kinetics with catalyst deactivation taken into consideration. [Link]

-

National Center for Biotechnology Information. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

-

LookChem. m-BROMOANISOLE. [Link]

-

ResearchGate. Guaiacol Hydrodeoxygenation over Platinum Catalyst: Reaction Pathways and Kinetics. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

PubMed. Toxic effects of brominated indoles and phenols on zebrafish embryos. [Link]

-

ResearchGate. Toxicological evaluation of brominated vegetable oil in Sprague Dawley rats. [Link]

-

ResearchGate. The deoxygenation and alkylation pathways of guaiacol conversion. [Link]

-

ResearchGate. Proposed reaction mechanism for conversion of guaiacol to cyclohexane over Pt/HY. [Link]

Sources

- 1. 1-(4-Bromobutoxy)-2-methoxybenzene | 3257-51-0 | Benchchem [benchchem.com]

- 2. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. manavchem.com [manavchem.com]

- 4. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxic effects of brominated indoles and phenols on zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Route for O-Alkylation using 1-(4-Bromobutoxy)-2-methoxybenzene: A Detailed Technical Guide

An Application Note for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of O-Alkylation

In the landscape of modern synthetic and medicinal chemistry, the formation of ether linkages through O-alkylation stands as a cornerstone reaction. This transformation is pivotal for modifying the physicochemical properties of molecules, such as solubility, lipophilicity, and metabolic stability, thereby playing a critical role in the optimization of lead compounds in drug discovery. The Williamson ether synthesis, a classic and reliable method, remains a preferred route for constructing these crucial C-O-C bonds.[1][2]

This guide focuses on the application of a specific and highly versatile alkylating agent: 1-(4-Bromobutoxy)-2-methoxybenzene . The unique architecture of this reagent—a primary alkyl bromide for efficient SN2 reaction, a flexible four-carbon linker, and a guaiacol (2-methoxyphenol) moiety—makes it an invaluable building block for introducing a substituted aryloxybutyl group onto a variety of nucleophilic substrates, particularly phenols. Understanding the nuances of its reactivity is key to leveraging its full synthetic potential.

Mechanistic Underpinnings: The Williamson Ether Synthesis Pathway

The O-alkylation of a phenol with 1-(4-Bromobutoxy)-2-methoxybenzene proceeds via the venerable Williamson ether synthesis, which is fundamentally a bimolecular nucleophilic substitution (SN2) reaction.[1][3][4] The process can be dissected into two critical steps:

-

Deprotonation of the Phenol: The reaction is initiated by treating the phenolic substrate with a suitable base. The base abstracts the acidic proton of the hydroxyl group to generate a highly nucleophilic phenoxide anion.[5][6] The choice of base is crucial; it must be strong enough to deprotonate the phenol quantitatively without promoting side reactions.

-

Nucleophilic Attack: The newly formed phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine on the 1-(4-Bromobutoxy)-2-methoxybenzene molecule. This concerted, single-step SN2 displacement results in the formation of the desired ether linkage and a bromide salt as a byproduct.[1][5]